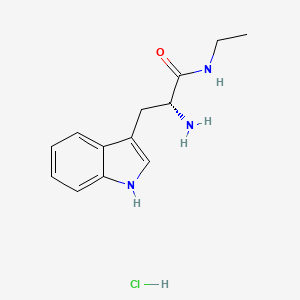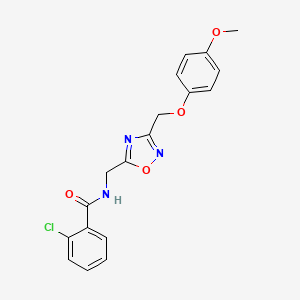
2-chloro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as CMMD, is a chemical compound that has been the subject of significant scientific research in recent years. This compound has shown potential in a variety of applications, including as a therapeutic agent for the treatment of certain diseases. In
Scientific Research Applications
Anticancer Potential
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their anticancer properties. These compounds have shown activity against various cancer cell lines, indicating their potential as a basis for developing new anticancer agents. The synthesis approach involves starting materials like o-phenylenediamine and naphtene-1-acetic acid, leading to derivatives that undergo in vitro evaluation for their anticancer efficacy (Salahuddin et al., 2014).
Chemosensory Applications
Compounds containing the 1,3,4-oxadiazole group have been reported to serve as effective chemosensors, particularly for detecting fluoride ions. The presence of phenolic hydroxyl and 1,3,4-oxadiazole units provides these molecules with a unique mechanism for fluoride ion sensing, which can be visually detected through color changes. Such properties suggest potential applications in environmental monitoring and analytical chemistry (Jiantao Ma et al., 2013).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives have shown promising nematocidal activities against specific nematodes, indicating their potential use in agricultural pest management. These compounds can significantly affect the mobility and physiology of nematodes, offering a new avenue for developing nematicides with specific mechanisms of action (Dan Liu et al., 2022).
Gastrokinetic Agents
Research into benzamide derivatives, including those with 1,3,4-oxadiazole groups, has identified potent gastrokinetic activity. These compounds can enhance gastric emptying, suggesting their potential utility in treating gastrointestinal motility disorders. The specificity and potency of these agents highlight the therapeutic applications of 1,3,4-oxadiazole derivatives in gastroenterology (S. Kato et al., 1992).
Antidiabetic Screening
1,3,4-Oxadiazole derivatives have also been synthesized and screened for antidiabetic activity, specifically through α-amylase inhibition assays. This research suggests the potential of these compounds in managing diabetes by modulating enzymatic activity relevant to glucose metabolism (J. Lalpara et al., 2021).
properties
IUPAC Name |
2-chloro-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-24-12-6-8-13(9-7-12)25-11-16-21-17(26-22-16)10-20-18(23)14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBAYOUDHMQZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

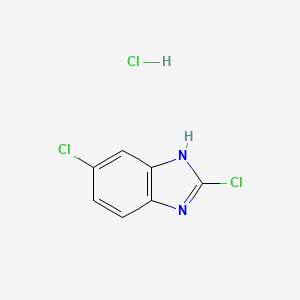
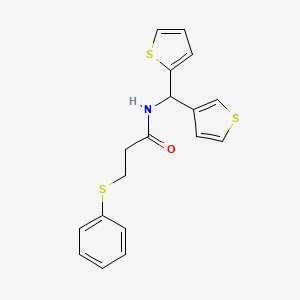

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2704685.png)

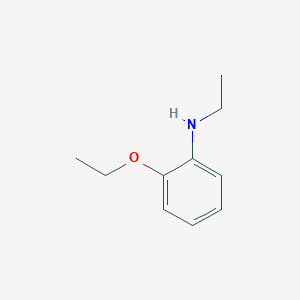

![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2704692.png)
![4-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2704693.png)
![N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2704694.png)
